molecular formula C7H16ClN B117183 1-Cyclopentylethan-1-amine hydrochloride CAS No. 150812-09-2

1-Cyclopentylethan-1-amine hydrochloride

Cat. No.: B117183
CAS No.: 150812-09-2
M. Wt: 149.66 g/mol
InChI Key: RTRZDZYIAUVOTC-UHFFFAOYSA-N
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Description

1-Cyclopentylethan-1-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZDZYIAUVOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentylethan 1 Amine Hydrochloride

Advanced Synthetic Routes to 1-Cyclopentylethan-1-amine Hydrochloride

The synthesis of 1-Cyclopentylethan-1-amine, the free base of the hydrochloride salt, can be approached through various established and modern chemical strategies. These methods aim to produce the target molecule with high efficiency, purity, and, where required, specific stereochemistry.

Stereoselective Approaches to Enantiomeric Forms

Achieving enantiomerically pure forms of chiral amines like 1-Cyclopentylethan-1-amine is a significant objective in medicinal and materials chemistry. While specific stereoselective syntheses for this exact molecule are not extensively detailed in readily available literature, general and powerful strategies for chiral amine synthesis are directly applicable.

One prominent method is the enzymatic kinetic resolution of the racemic amine. This technique utilizes enzymes, such as lipase B from Candida antarctica (CALB), which selectively acylate one enantiomer of the amine at a much faster rate than the other. The result is a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. The choice of acylating agent and reaction conditions can be optimized to achieve high enantiomeric excess (ee). mdpi.com

Another powerful approach involves the asymmetric reduction of a prochiral precursor . For instance, the asymmetric reductive amination of cyclopentyl methyl ketone, catalyzed by a chiral transition metal complex (e.g., Ruthenium or Iridium-based catalysts) with a chiral ligand, can directly yield one enantiomer of the amine in excess. This method builds the chiral center during the C-N bond formation and reduction sequence.

A summary of a generalizable enzymatic kinetic resolution approach is presented below.

MethodCatalyst/ReagentKey PrinciplePotential Outcome
Enzymatic Kinetic ResolutionImmobilized Lipase B (CALB)Selective acylation of one enantiomer from a racemic mixture of 1-Cyclopentylethan-1-amine.Separation of a highly enantiopure unreacted amine from its acylated counterpart.
Asymmetric Reductive AminationRu- or Ir-based catalyst with chiral ligandsDirect conversion of cyclopentyl methyl ketone to a specific enantiomer of the amine using a chiral catalyst.High yield and high enantiomeric excess of the desired (R)- or (S)-amine.

Optimized Reaction Conditions for Enhanced Yield and Purity

Classical synthetic methods can be optimized to maximize the yield and purity of 1-Cyclopentylethan-1-amine. The Gabriel synthesis is a well-established route for preparing primary amines. brainly.comchegg.comchegg.combartleby.com This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine.

The key steps for synthesizing 1-Cyclopentylethan-1-amine via this route are:

Deprotonation of Phthalimide : Phthalimide is treated with a base, typically potassium hydroxide (KOH), to form the nucleophilic potassium phthalimide. brainly.comchegg.com

SN2 Reaction : The phthalimide anion reacts with 1-bromo-1-cyclopentylethane. This step introduces the 1-cyclopentylethyl group onto the nitrogen atom. brainly.comchegg.com

Hydrolysis/Hydrazinolysis : The resulting N-(1-cyclopentylethyl)phthalimide is cleaved, often using acidic conditions (H₃O⁺) followed by a base, or with hydrazine (NH₂NH₂), to liberate the free 1-Cyclopentylethan-1-amine. brainly.com

Once the free amine is synthesized and purified, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent, such as diethyl ether or ethyl acetate, with hydrogen chloride gas or a solution of HCl in an appropriate solvent. researchgate.netgoogle.comresearchgate.net This process leads to the precipitation of the stable, solid this compound, which is often easier to handle and store than the free amine. researchgate.net

Catalytic Strategies in Amine Synthesis

Catalytic methods, particularly reductive amination , are highly efficient for synthesizing amines. This process involves the reaction of a ketone or aldehyde with an ammonia (B1221849) source in the presence of a reducing agent and often a catalyst. To synthesize 1-Cyclopentylethan-1-amine, the precursor would be cyclopentyl methyl ketone.

The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the final amine. researchgate.net Various catalytic systems can be employed for this transformation.

Catalyst SystemSubstrateAmine SourceReaction ConditionsProduct
Raney Nickel / Pd CatalystCyclopentanonePiperazine50-130°C, 5-50 atm H₂1-Cyclopentylpiperazine google.com
Ruthenium/Nb₂O₅CyclopentanoneAmmoniaMild ConditionsCyclopentylamine researchgate.net
Co@C-NVarious CarbonylsAmmonia35°CPrimary Amines researchgate.net

While the examples in the table show the synthesis of related cyclopentylamines, the principles are directly applicable. For 1-Cyclopentylethan-1-amine, the reaction would involve cyclopentyl methyl ketone and ammonia under hydrogen pressure with a suitable hydrogenation catalyst like Raney Nickel, Palladium, or a Ruthenium complex. researchgate.netgoogle.com The choice of catalyst and optimization of temperature and pressure are crucial for achieving high conversion and selectivity.

Reactivity Studies and Functional Group Transformations

The chemical reactivity of this compound is dominated by the primary amine functional group.

Oxidation Reactions of Amine and Adjacent Functional Groups

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. libretexts.org The nitrogen atom in 1-Cyclopentylethan-1-amine can exist in several oxidation states.

Oxidation to Hydroxylamines : Mild oxidation, for instance with hydrogen peroxide (H₂O₂) or a peroxyacid, can convert a primary amine to the corresponding hydroxylamine (azanol). This involves the formal addition of an oxygen atom to the nitrogen. libretexts.org

Oxidation to Nitro Compounds : Stronger oxidation of a primary amine can lead to the formation of a nitro compound. This is a more extensive oxidation that proceeds through the hydroxylamine and nitroso intermediates. libretexts.org

The course of these reactions for 1-Cyclopentylethan-1-amine is outlined below:

Oxidizing AgentIntermediate ProductFinal Product
H₂O₂ or RCO₃H (mild)1-Cyclopentyl-N-hydroxyethan-1-amine-
H₂O₂ or RCO₃H (stronger)1-Cyclopentyl-1-nitrosoethane1-Cyclopentyl-1-nitroethane

Oxidizing agents that abstract a hydrogen atom, rather than donating oxygen, can lead to more complex coupling reactions. libretexts.org

Reduction Pathways for Amine Derivatives

While the amine group itself is typically not reduced, it is often synthesized via the reduction of other nitrogen-containing functional groups. These pathways represent key transformations leading to the amine.

A common synthetic route to primary amines involves the reduction of an oxime. mdpi.com For 1-Cyclopentylethan-1-amine, this would involve a two-step process starting from cyclopentyl methyl ketone:

Oximation : Cyclopentyl methyl ketone reacts with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, to form cyclopentyl methyl ketoxime. mdpi.com

Reduction : The resulting oxime is then reduced to the target amine. This reduction can be achieved using various reagents, such as catalytic hydrogenation over Raney Nickel or with reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com

This oximation-hydrogenation sequence is an effective method for converting ketones into primary amines. mdpi.com

Substitution Reactions Involving the Amino Moiety

The primary amino group of 1-Cyclopentylethan-1-amine is readily susceptible to substitution reactions, allowing for the formation of a wide array of derivatives. These reactions are fundamental in medicinal chemistry for modifying the compound's properties.

N-Acylation: This is a common transformation where the amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction introduces a carbonyl group adjacent to the nitrogen, which can alter the molecule's electronic properties, hydrogen bonding capabilities, and conformational rigidity. The amide bond is a ubiquitous feature in pharmaceuticals.

N-Alkylation: The amine can be alkylated using alkyl halides. However, direct alkylation can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. A more controlled method for mono-alkylation is reductive amination.

Reductive Amination: This powerful method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in the same pot to yield a more substituted amine. This is a highly efficient and common strategy for creating secondary and tertiary amines from primary amines like 1-cyclopentylethanamine (B109662).

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound is a key starting material for reactions that form new carbon-heteroatom and, subsequently, carbon-carbon bonds, particularly in the construction of heterocyclic systems and other complex scaffolds.

Carbon-Nitrogen (C-N) Bond Formation: The most direct application of this amine is in the formation of C-N bonds. It can act as a nitrogen nucleophile in substitution reactions, displacing leaving groups on alkyl, acyl, or aryl carriers. A significant application is in the synthesis of heteroaromatic compounds, where the amine is coupled to a heterocyclic core. For instance, it is used as a reactant in the synthesis of pyrrolo[2,3-b]pyrazine derivatives, which are investigated as potential kinase inhibitors. google.com

Multicomponent Reactions: The amine can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. These reactions are highly efficient for rapidly building molecular complexity.

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. google.com 1-Cyclopentylethan-1-amine is a valuable scaffold in such studies, where systematic modifications are made to probe interactions with biological targets and optimize properties like potency and selectivity.

Synthesis of Novel Amine Derivatives

The synthesis of novel derivatives from 1-Cyclopentylethan-1-amine allows chemists to explore chemical space around a core structure. By reacting the amine with various electrophiles, libraries of related compounds can be generated and tested for biological activity. This approach was utilized in the development of potential kinase inhibitors, where the 1-cyclopentylethylamino group is a key feature. nih.govnih.gov

Below is a table illustrating typical derivatization reactions applied to 1-Cyclopentylethan-1-amine for SAR studies.

Derivative TypeReactant/Reagent ClassResulting Functional GroupPurpose in SAR
AmideAcyl Halides, Carboxylic AcidsN-(1-cyclopentylethyl)amideExplore H-bond donors/acceptors, introduce new substituents.
SulfonamideSulfonyl ChloridesN-(1-cyclopentylethyl)sulfonamideIntroduce tetrahedral geometry at N, act as H-bond donor.
Substituted AmineAryl/Heteroaryl Halides (e.g., Buchwald-Hartwig)N-Aryl-1-cyclopentylethanamineExplore aromatic interactions, vector into new pockets of a receptor.
Urea/ThioureaIsocyanates/IsothiocyanatesN'-(1-cyclopentylethyl)ureaIntroduce additional H-bonding groups.

Incorporation into Complex Molecular Architectures

The 1-cyclopentylethanamine moiety serves as a crucial building block that can be incorporated into larger, more complex molecular frameworks. Its size and lipophilicity, conferred by the cyclopentyl group, can be advantageous for fitting into specific binding pockets of enzymes like kinases.

For example, (1R)-1-cyclopentylethanamine hydrochloride has been used in the synthesis of KDM5 inhibitors. googleapis.com In one patented synthesis, the amine is used to prepare ethyl 1-[(1R)-1-cyclopentylethyl]-1H-imidazole-4-carboxylate, an intermediate for more complex therapeutic agents. googleapis.com This demonstrates its role as a foundational piece upon which larger structures are built. Similarly, the amine has been used in the synthesis of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives, which are being investigated as inhibitors of Janus kinase (JAK) and Spleen tyrosine kinase (Syk). google.com

Formation of Hydrochloride Salts and their Stability in Synthesis

Amines are often converted to their hydrochloride salts for practical reasons in synthesis, storage, and handling. The free base of 1-cyclopentylethanamine is a liquid, but its hydrochloride salt is typically a more stable, crystalline solid.

Formation: The hydrochloride salt is formed by reacting the free amine with hydrogen chloride. This is commonly done by dissolving the amine in an organic solvent (like diethyl ether, methanol, or isopropanol) and then introducing HCl, either as a gas or as a solution in an appropriate solvent.

Stability and Handling:

Chemical Stability: The lone pair of electrons on the nitrogen atom of a free amine makes it susceptible to oxidation. Protonating the amine to form the ammonium (B1175870) salt sequesters this lone pair, significantly increasing the compound's stability and shelf-life.

Physical Properties: Amine hydrochloride salts are generally crystalline solids with higher melting points compared to their volatile and often oily free-base counterparts. This makes them easier to weigh, handle, and purify by recrystallization. ed.ac.uk

Solubility: While the free base may have limited solubility in water, the hydrochloride salt is typically much more water-soluble. Conversely, the salt is often less soluble in nonpolar organic solvents, a property that can be exploited for precipitation and purification.

In a synthetic sequence, the hydrochloride salt is often the form in which the amine is stored or introduced. To perform reactions where the nucleophilic free base is required, a stoichiometric amount of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is added to the reaction mixture to neutralize the HCl and liberate the free amine in situ.

Advanced Spectroscopic and Analytical Characterization of 1 Cyclopentylethan 1 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Cyclopentylethan-1-amine hydrochloride. Advanced NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are crucial for definitive assignments.

Correlated SpectroscopY (COSY): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks within the molecule. For this compound, cross-peaks would be expected between the methine proton (H1) and the methyl protons (H2), as well as between H1 and the adjacent methine proton on the cyclopentyl ring (H3). Further correlations would be observed among the protons of the cyclopentyl ring, confirming their connectivity. allfordrugs.comoxinst.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the known ¹H chemical shifts. For instance, the carbon of the methyl group would show a correlation to its attached three protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. In the case of this compound, HMBC correlations would be anticipated from the methyl protons (H2) to the methine carbon (C1) and from the methine proton (H1) to the carbons of the cyclopentyl ring, confirming the connection between the ethylamine (B1201723) and cyclopentyl moieties. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Number Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
1 ~3.5 ~55 H2, H3 C2, C3, C4, C7
2 ~1.3 ~18 H1 C1, C3
3 ~2.1 ~45 H1, H4, H7 C1, C2, C5, C6
4, 7 ~1.5-1.8 ~30 H3, H5, H6 C3, C5, C6

As this compound is a chiral compound, determining its enantiomeric purity is critical. This can be achieved using chiral NMR techniques. The addition of a chiral shift reagent (CSR) or a chiral solvating agent (CSA) to a solution of the amine results in the formation of transient diastereomeric complexes. rsc.org These diastereomers exhibit different NMR spectra, allowing for the differentiation and quantification of the enantiomers.

For primary amines, lanthanide-based chiral shift reagents or BINOL-derived phosphoric acids can be effective. rsc.orgnih.gov In the ¹H NMR spectrum, the presence of a chiral agent can induce separate signals for corresponding protons in the R- and S-enantiomers. The ratio of the integrals of these separated peaks provides a direct measure of the enantiomeric excess (ee). For example, the methine proton or the methyl protons, being closest to the chiral center, are often the most affected and show baseline resolution upon interaction with an appropriate chiral agent. researchgate.netdoi.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of 1-Cyclopentylethan-1-amine. Using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ in the positive ion mode. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: Theoretical HRMS Data for 1-Cyclopentylethan-1-amine

Ion Formula Ion Type Calculated m/z

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion of 1-Cyclopentylethan-1-amine would likely involve the loss of ammonia (B1221849) (NH₃) and cleavage of the cyclopentyl ring.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) are essential for purity assessment and the identification of potential impurities. nih.govbiomedres.us These techniques combine the separation power of chromatography with the sensitive and selective detection of mass spectrometry. nih.govmdpi.com

An LC-MS method would be developed to separate the main compound from any process-related impurities or degradation products. tandfonline.commedwinpublishers.com A reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is commonly used for the analysis of amine hydrochlorides. waters.comwaters.comchromforum.org The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode for targeted analysis of known impurities. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times, making it particularly suitable for complex impurity profiles. mdpi.com

Chromatographic Method Development and Validation

A robust and reliable chromatographic method is necessary for the routine quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Method development would involve the optimization of several parameters to achieve adequate separation of the analyte from its potential impurities.

Column Selection: A C18 or C8 reversed-phase column is a common starting point. For a chiral separation to determine enantiomeric purity, a specialized chiral stationary phase (CSP) would be required. registech.comyoutube.comresearchgate.net

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer can significantly impact the retention and peak shape of the amine.

Detection: UV detection is often suitable if the molecule contains a chromophore. If not, a detector such as a charged aerosol detector (CAD) or a mass spectrometer would be necessary.

Once developed, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.net Validation ensures that the method is suitable for its intended purpose.

Table 3: Typical Validation Parameters for an HPLC Assay of this compound

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Peak purity index > 0.999, baseline resolution from impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999 over a specified range.
Accuracy The closeness of test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should remain within acceptable limits when parameters like flow rate, pH, and column temperature are varied slightly. |

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity and assay determination of this compound. The optimization of HPLC methods is crucial for achieving accurate and reliable results.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for assessing the purity and potency of this compound. The method's development involves a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak with a reasonable retention time. bibliotekanauki.pl

A typical RP-HPLC method would be developed and validated using a C18 column. nih.gov The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nih.govturkjps.org The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic form, which for an amine hydrochloride, is typically in the acidic range. nih.govchromforum.org

Table 1: Optimized RP-HPLC Method Parameters

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: 0.01M KH2PO4 buffer (pH 2.5) (52:48 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

| Column Temp. | 30°C |

This interactive data table provides a summary of a typical optimized RP-HPLC method for the analysis of this compound.

Method optimization aims to balance resolution, analysis time, and sensitivity. usp.br The selection of the organic modifier and its ratio to the aqueous buffer influences the retention time and peak shape. The pH of the buffer is critical for controlling the ionization state of the amine, thereby affecting its retention on the nonpolar stationary phase.

Since 1-Cyclopentylethan-1-amine possesses a chiral center, determining the enantiomeric excess (e.e.) is essential. heraldopenaccess.us This is typically achieved using chiral HPLC, which can be performed in either normal-phase or reversed-phase modes, though normal-phase is often preferred for chiral separations. mdpi.com

Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. mdpi.com The mobile phase in normal-phase chiral HPLC usually consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a polar modifier such as isopropanol (B130326) or ethanol (B145695) to modulate retention and resolution. mdpi.com

Table 2: Typical Chiral HPLC Conditions

Parameter Condition
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm

| Column Temp. | 25°C |

This interactive data table outlines typical conditions for the chiral HPLC analysis of this compound to determine enantiomeric excess.

The addition of a small amount of an amine, like diethylamine, to the mobile phase is often necessary to improve peak shape and prevent tailing of the basic amine analyte. mdpi.com The determination of enantiomeric excess is crucial for understanding the compound's potential biological activity. heraldopenaccess.us

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another valuable technique for the analysis of volatile amines and can be applied to 1-Cyclopentylethan-1-amine, often after derivatization to increase its volatility and thermal stability. ccsknowledge.combre.com GC is particularly useful for detecting and quantifying residual solvents and other volatile impurities. researchgate.net

For the analysis of amines, specialized columns with a stationary phase designed to minimize peak tailing are often used. ccsknowledge.com A common choice is a column with a polyethylene (B3416737) glycol (PEG) or a modified polysiloxane stationary phase that is base-deactivated. Flame ionization detection (FID) is typically employed due to its high sensitivity to organic compounds. researchgate.net

Table 3: GC Method Parameters for Volatile Impurity Analysis

Parameter Condition
Column Rtx-Volatile Amine or equivalent
Carrier Gas Helium
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program Initial 50°C, hold for 2 min, ramp to 200°C at 10°C/min

| Detector | FID |

This interactive data table presents a typical GC method for the analysis of volatile impurities in this compound.

Validation of Analytical Methods (e.g., Linearity, Precision, Accuracy)

Validation of analytical methods is a regulatory requirement to ensure that the developed methods are suitable for their intended purpose. europa.eunih.gov The validation process for the HPLC and GC methods for this compound would follow ICH guidelines and assess several key parameters. europa.eugavinpublishers.com

Linearity: The linearity of the method is established by analyzing a series of solutions with known concentrations of the analyte. The response (e.g., peak area) is then plotted against concentration, and a linear regression is performed. A high correlation coefficient (typically >0.999) indicates good linearity. nih.govresearchgate.net

Precision: Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. gavinpublishers.com

Table 4: Representative Method Validation Data

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.999 0.9998
Precision (RSD) ≤ 2.0% < 1.0%

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

This interactive data table summarizes typical acceptance criteria and results for the validation of an analytical method for this compound.

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy provides valuable information about the molecular structure and functional groups present in a molecule.

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

N-H stretching: The amine hydrochloride group will show broad absorption in the region of 2400-3200 cm⁻¹.

C-H stretching: The cyclopentyl and ethyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹. docbrown.info

N-H bending: The bending vibration of the N-H bond in the amine salt will appear around 1500-1600 cm⁻¹.

C-N stretching: The C-N stretching vibration is expected in the range of 1000-1200 cm⁻¹.

The fingerprint region of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info

Table 5: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine Salt (R-NH₃⁺) N-H Stretch 2400 - 3200 (broad)
Alkyl C-H C-H Stretch 2850 - 2960
Amine Salt (R-NH₃⁺) N-H Bend 1500 - 1600
Alkyl C-H C-H Bend 1375 - 1465

| C-N | C-N Stretch | 1000 - 1200 |

This interactive data table highlights the characteristic infrared absorption bands for the key functional groups present in this compound.

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a spectral fingerprint based on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it a complementary method to infrared (IR) spectroscopy for structural elucidation. For this compound, the Raman spectrum is expected to be rich with information corresponding to the vibrations of its cyclopentyl ring, the ethylamine side chain, and the amine hydrochloride group.

Detailed analysis of the Raman spectrum of this compound would reveal characteristic peaks corresponding to the various functional groups present in the molecule. The cyclopentane (B165970) moiety, for instance, has several distinct vibrational modes. The C-C bond stretching within the puckered five-membered ring typically gives rise to strong Raman peaks. Specifically, the symmetric ring "breathing" mode is a notable feature in the Raman spectra of cycloalkanes.

The alkylamine portion of the molecule also contributes significantly to the Raman spectrum. Vibrations involving the carbon-carbon and carbon-nitrogen bonds are expected. The C-N stretching vibration, while sometimes weak in Raman spectra, is a key indicator of the amine functional group. Additionally, the various C-H bending and stretching modes of the cyclopentyl and ethyl groups will populate the spectrum, particularly in the 1300-1500 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively.

The presence of the hydrochloride salt form influences the vibrations of the amine group. The protonation of the nitrogen atom to form an ammonium salt (R-NH₃⁺) alters the frequencies of the N-H vibrational modes. While N-H stretching vibrations in primary amine salts are prominent in the high-frequency region of the IR spectrum, they are also observable in the Raman spectrum. These bands are typically broad due to hydrogen bonding. Furthermore, the NH₃⁺ bending (deformation) modes are expected in the mid-frequency range.

A summary of the expected characteristic Raman shifts for this compound, based on the analysis of its constituent functional groups, is presented in the table below.

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional GroupPredicted Intensity
2800 - 3000C-H stretching (symmetric and asymmetric)Cyclopentyl, EthylStrong
~1440 - 1460CH₂ scissoring/bendingCyclopentyl, EthylMedium
~1000 - 1200C-N stretchingAmineWeak to Medium
~800 - 1000C-C stretching (ring and chain)Cyclopentyl, EthylStrong
~1500 - 1600NH₃⁺ symmetric and asymmetric bending (deformation)Amine HydrochlorideMedium
Below 400Ring puckering and other low-frequency skeletal vibrationsCyclopentylMedium

Computational Chemistry and Theoretical Investigations of 1 Cyclopentylethan 1 Amine Hydrochloride

Molecular Modeling and Electronic Structure Calculations

There are no published studies that have employed Density Functional Theory to investigate the ground state properties of 1-Cyclopentylethan-1-amine hydrochloride. Such studies would typically provide data on optimized molecular geometry (bond lengths and angles), electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies.

No research articles detailing the use of ab initio methods for predicting the energetic and spectroscopic properties of this compound could be located. These higher-level computational methods would be valuable for accurately predicting properties like ionization potential, electron affinity, and providing benchmarks for spectroscopic data.

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the scientific literature.

Molecular Dynamics Simulations

There is no available research on molecular dynamics simulations of this compound that would shed light on its behavior in solution. Such simulations are crucial for understanding how the molecule interacts with solvents and other molecules, including hydrogen bonding and other non-covalent interactions.

The dynamic behavior and conformational transitions of this compound have not been investigated using molecular dynamics simulations according to available literature. These studies would provide insights into the flexibility of the molecule and the timescales of its various motions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. For this compound, these approaches can provide valuable insights into its molecular properties and guide the design of new derivatives with desired characteristics.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, a diverse set of descriptors would be calculated from its 2D and 3D structures. These descriptors can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include molecular weight, atom counts, and connectivity indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its spatial arrangement, such as molecular surface area and volume.

Electronic descriptors: These descriptors quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors, which are relevant for polar interactions.

Once a large number of descriptors are calculated, a crucial step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity or property of interest, while reducing model complexity and the risk of overfitting. elsevierpure.comsemanticscholar.org Various feature selection techniques can be employed, including:

Genetic algorithms: Inspired by natural evolution, these algorithms select an optimal subset of descriptors through processes of selection, crossover, and mutation.

Forward selection and backward elimination: These are stepwise regression techniques where descriptors are iteratively added or removed from the model based on their statistical significance. elsevierpure.com

Swarm intelligence optimizations: Algorithms like ant colony optimization and particle swarm optimization are inspired by the collective behavior of social organisms to find the optimal set of descriptors. elsevierpure.comsemanticscholar.org

A hypothetical set of descriptors that could be calculated for this compound and selected for a QSAR model is presented in the interactive table below.

Descriptor TypeDescriptor NameHypothetical ValuePotential Relevance
TopologicalMolecular Weight149.67Overall size of the molecule
GeometricalMolecular Surface Area180.5 ŲInteraction with biological targets
ElectronicDipole Moment2.5 DPolarity and intermolecular interactions
HybridCharged Partial Surface Area (CPSA)35.2Propensity for polar interactions

With a set of relevant descriptors selected, a predictive QSAR model can be developed to establish a mathematical equation linking these descriptors to a specific biological activity (e.g., receptor binding affinity) or chemical reactivity. Several statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning algorithm that can model complex non-linear relationships.

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks and are capable of capturing highly complex patterns in the data.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR model can then be used to predict the activity of new, untested derivatives of 1-Cyclopentylethan-1-amine, thereby prioritizing the synthesis of the most promising candidates.

Below is an interactive table showing a hypothetical QSAR model for predicting the biological activity of derivatives of this compound.

DerivativeMolecular WeightLogPPredicted Activity (IC50, µM)
1-Cyclopentylethan-1-amine113.201.815.2
1-Cyclohexylethan-1-amine127.232.310.5
1-(4-Methylcyclopentyl)ethan-1-amine127.232.212.8
1-Cyclopentylpropan-1-amine127.232.114.1

Computational Approaches to Chiral Recognition and Resolution

As this compound is a chiral compound, existing as a pair of enantiomers, computational methods are invaluable for understanding and predicting the mechanisms of chiral recognition. This is crucial for the development of effective chiral separation methods and for understanding its interactions with chiral biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. researchgate.net In the context of chiral recognition, docking studies can be performed to investigate the interactions between the R- and S-enantiomers of this compound and a chiral selector, such as a cyclodextrin or a polysaccharide-based chiral stationary phase (CSP). koreascience.krnih.gov

The primary goal of these studies is to identify differences in the binding modes and interaction energies of the two enantiomers with the chiral selector. These differences are the basis for enantioseparation. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking results can provide a rationale for the observed elution order in chiral chromatography and can guide the selection of the most suitable chiral selector for a given separation.

A hypothetical summary of molecular docking results for the enantiomers of this compound with a β-cyclodextrin chiral selector is presented in the interactive table below.

EnantiomerBinding Energy (kcal/mol)Key Interactions
(R)-1-Cyclopentylethan-1-amine-5.8Hydrogen bond with hydroxyl group, hydrophobic interaction of cyclopentyl ring in the cavity
(S)-1-Cyclopentylethan-1-amine-5.2Weaker hydrogen bond, less optimal fit of the cyclopentyl ring in the cavity

While molecular docking provides a static picture of the interactions, molecular dynamics (MD) simulations can offer a dynamic view of the diastereomeric complexes formed between the enantiomers of this compound and a chiral selector. nsf.gov MD simulations track the movements of atoms over time, providing insights into the conformational flexibility and stability of the complexes. nsf.gov

By analyzing the trajectories from MD simulations, it is possible to calculate the binding free energies of the two diastereomeric complexes, which can provide a more accurate prediction of enantioselectivity compared to docking scores alone. nsf.gov Furthermore, MD simulations can reveal the role of solvent molecules in the chiral recognition process and can help to identify the key intermolecular interactions that contribute to the stability of one diastereomeric complex over the other. nsf.govnih.gov

An illustrative interactive table summarizing hypothetical results from a molecular dynamics simulation study is shown below.

Diastereomeric ComplexAverage Binding Free Energy (kcal/mol)Dominant Intermolecular Forces
(R)-amine + Chiral Selector-7.2 ± 0.5van der Waals, Hydrogen Bonding
(S)-amine + Chiral Selector-6.1 ± 0.6van der Waals, Electrostatic

Applications in Asymmetric Catalysis and Materials Science

Role as Ligands or Organocatalysts in Asymmetric Transformations

The structure of 1-cyclopentylethanamine (B109662), featuring a chiral center adjacent to the amine group, suggests its potential as a chiral auxiliary or ligand. The cyclopentyl group provides steric bulk that could influence the stereochemical outcome of a reaction. Despite this potential, specific examples in key asymmetric transformations are not readily found in the scientific literature.

Enantioselective C-C Bond Forming Reactions

Extensive searches of chemical databases and scholarly articles did not yield specific examples of 1-cyclopentylethan-1-amine hydrochloride or its derivatives being employed as a primary chiral ligand or organocatalyst in enantioselective carbon-carbon bond-forming reactions such as Michael additions, aldol (B89426) reactions, or allylic alkylations. While the broader class of chiral amines is extensively used in these transformations, research focusing on this particular compound is not apparent.

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, often relying on chiral phosphine (B1218219) ligands or chiral amine derivatives in combination with transition metals. There is a lack of published studies detailing the use of ligands derived from 1-cyclopentylethanamine in asymmetric hydrogenation or other reduction reactions of ketones, imines, or olefins. Consequently, no performance data, such as enantiomeric excess or turnover numbers, can be reported.

Enantioselective Oxidation Reactions

Similarly, the application of this compound or its derivatives in enantioselective oxidation reactions, for instance, epoxidations or dihydroxylations, is not described in the available scientific literature. The development of chiral ligands for such transformations is an active area of research, but studies specifically involving this compound have not been published.

Contributions to Chirality in Supramolecular Chemistry

Chiral molecules can impart chirality to supramolecular assemblies through non-covalent interactions, leading to the formation of helical structures or other complex chiral architectures. While the principles of supramolecular chirality are well-established, there is no specific research documenting the use of 1-cyclopentylethanamine as a building block to induce chirality in supramolecular systems.

Advanced Materials Development Incorporating Cyclopentyl Amine Moieties

The incorporation of chiral units into polymers can lead to materials with unique optical or mechanical properties. A search for advanced materials, such as chiral polymers or functional materials, that specifically incorporate the 1-cyclopentylethylamine moiety did not yield any relevant research articles or patents. Therefore, the role of this specific amine in the development of advanced materials remains to be explored and documented.

Biological and Biomedical Research Investigations Mechanistic Focus

Mechanisms of Interaction with Biological Receptors and Enzymes

No studies were found that investigated the interaction of 1-Cyclopentylethan-1-amine hydrochloride with any biological receptors or enzymes. Therefore, information regarding its potential mechanisms is not available.

Antimicrobial Activity Studies

No published data exists on the antimicrobial properties of this compound.

Anticancer Activity Research

Comprehensive searches of scientific databases and scholarly articles did not yield specific studies on the anticancer properties of this compound. Consequently, there is no available data to report on its cellular mechanisms of action, its ability to induce apoptosis, or its effects on cell cycle modulation in cancer cell lines.

Cellular Mechanisms of Action in Cancer Cell Lines

There is currently no scientific literature detailing the cellular mechanisms through which this compound may exert cytotoxic or cytostatic effects on cancer cells. Research on related cyclopentane (B165970) derivatives has explored their potential as anticancer agents, but these findings cannot be directly attributed to this compound.

Apoptosis Induction and Cell Cycle Modulation Studies

No studies were found that investigated the capacity of this compound to induce programmed cell death (apoptosis) or to modulate the cell cycle in cancerous cells. While other compounds with a cyclopentane moiety have been shown to arrest the cell cycle and induce apoptosis in various cancer models, similar research on this compound is absent.

Immunomodulatory Research

Similarly, the immunomodulatory effects of this compound have not been a subject of published research. There is a lack of information regarding its influence on the function of immune cells or its potential interaction with key metabolic pathways that regulate immune responses.

Influence on Immune Cell Responses

No data is available to characterize the influence of this compound on the activity of immune cells such as T-cells, B-cells, or macrophages. Therefore, its potential to either stimulate or suppress immune responses remains unknown.

Mechanisms of Tryptophan Metabolism Pathway Modulation (e.g., IDO/TDO inhibition)

The tryptophan metabolism pathway, involving enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), is a critical regulator of immune tolerance and a target in cancer immunotherapy. However, there is no evidence from the available literature to suggest that this compound has been investigated for its ability to inhibit IDO or TDO or to otherwise modulate this pathway.

Environmental Fate and Degradation Pathways

Microbial Metabolism and Biodegradation Studies

The biodegradation of alicyclic amines, which are non-aromatic amines with a cyclic alkyl group attached to the nitrogen atom, is a key process in their environmental removal. These compounds can enter the environment through industrial wastewater or as degradation products of certain pesticides.

While specific microbial degradation products for 1-Cyclopentylethan-1-amine hydrochloride have not been documented in publicly available literature, studies on analogous compounds like cyclohexylamine (B46788) provide insights into potential metabolic pathways. For instance, the biodegradation of cyclohexylamine by some bacterial strains is proposed to begin with an initial deamination step, leading to the formation of cyclohexanone. A similar initial deamination of 1-Cyclopentylethan-1-amine could theoretically yield cyclopentyl ethyl ketone. Further degradation of this ketone intermediate would likely proceed through ring cleavage and subsequent metabolism of the resulting aliphatic chain.

General degradation pathways for aliphatic amines can also involve the formation of various byproducts. Depending on the specific microorganisms and environmental conditions, these can include ammonia (B1221849), aldehydes, and ketones.

Table 1: Potential Microbial Degradation Products of Alicyclic Amines Based on Analogous Compounds

Starting CompoundPotential Intermediate(s)Potential Final Products
CyclohexylamineCyclohexanone, CyclohexanolCarbon Dioxide, Water, Ammonia
1-Cyclopentylethan-1-amine Cyclopentyl ethyl ketoneCarbon Dioxide, Water, Ammonia

This table is illustrative and based on metabolic pathways of similar compounds.

The rate of biodegradation of amines is influenced by several factors, including the type of microbial population, temperature, pH, and the presence of other organic matter. Generally, primary and secondary amines with linear alkyl chains are more readily biodegradable than tertiary amines or those with branched structures. The presence of a cyclic moiety, as in 1-Cyclopentylethan-1-amine, can also influence the rate of degradation.

Studies on various aliphatic amines have shown a wide range of biodegradation rates. For example, some compounds show rapid degradation in soil and water, while others are more persistent. Without specific studies on this compound, it is difficult to provide precise degradation rates. However, it is anticipated that its biodegradability would be influenced by the accessibility of the amine group to microbial enzymes.

Hydrolysis and Photodegradation Investigations

Hydrolysis: The hydrochloride salt of an amine will dissociate in water. The amine itself may undergo hydrolysis, although this is generally not a significant degradation pathway for simple aliphatic amines under typical environmental pH conditions (pH 5-9). The C-N bond is relatively stable to hydrolysis.

Photodegradation: Aliphatic amines can undergo indirect photodegradation in the presence of photosensitizers like nitrate (B79036) and humic substances, which are naturally present in surface waters. This process involves the generation of reactive species such as hydroxyl radicals (•OH) that can react with the amine. The rate of this degradation is dependent on the concentration of these photosensitizers and the intensity of sunlight. The reaction of •OH with amine drugs has been shown to be a rapid process. An electron transfer mechanism from the non-bonding electrons on the nitrogen atom of the amine to the excited state of humic substances has also been proposed as a key photodegradation pathway.

Environmental Impact Assessment Methodologies for Organic Amines

Assessing the environmental impact of organic amines involves evaluating their potential toxicity to various organisms and their tendency to accumulate in the environment.

The toxicity of aliphatic amines to aquatic organisms can vary widely depending on the specific structure of the compound. The primary mechanism of toxicity for many amines is related to their ability to act as narcotics, disrupting cell membrane function. The basicity of the amine group can also play a role, as it can affect physiological pH and enzyme function in aquatic organisms.

For fish, algae, and invertebrates, the toxicity of amines is often assessed through standardized tests that measure endpoints such as mortality (LC50) or inhibition of growth and reproduction (EC50). Studies on a range of amines have shown that their chlorinated derivatives, which can form in treated wastewater, are often significantly more toxic than the parent compounds.

Bioconcentration is the process by which a chemical's concentration in an organism exceeds that in the surrounding water, primarily through absorption via respiratory surfaces and the skin. The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow). A higher Kow value generally indicates a greater potential for bioconcentration in the fatty tissues of organisms.

For aliphatic amines, the length of the alkyl chain is a key determinant of bioconcentration potential. Long-chain aliphatic amines (with alkyl chains of C14 and longer) have a high potential to bioaccumulate, while those with shorter chains have a low to moderate potential. canada.ca

Bioaccumulation includes the uptake of a substance from all environmental sources, including food. The bioaccumulation factor (BAF) is a measure of this process. For compounds with low to moderate bioconcentration potential, bioaccumulation through the food chain is generally less of a concern.

Future Research Directions and Translational Perspectives

Emerging Synthetic Strategies for Chiral Cyclopentyl Amines

The synthesis of enantiopure amines remains a cornerstone of organic chemistry, with a strong emphasis on developing more atom-economical, environmentally benign, and highly selective methods. For chiral cyclopentyl amines, several promising strategies are on the horizon.

Biocatalytic Methods: The use of enzymes, or biocatalysis, is a rapidly advancing field that offers high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov Key enzyme classes that are being engineered for chiral amine synthesis include:

Transaminases (TAs): These enzymes are heavily utilized, but research is focused on overcoming limitations like unfavorable reaction equilibria. One novel approach is the use of "smart" diamine donors that cyclize upon deamination, which helps to drive the reaction forward. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor. Protein engineering has been successfully used to create AmDHs with inverted specificity from other dehydrogenases, expanding their utility. nih.govacs.org

Enzyme Cascades: Multi-enzyme cascade reactions are being developed to produce chiral amines from simple starting materials like racemic alcohols. researchgate.netacs.org These one-pot systems improve efficiency by eliminating the need to isolate intermediates. acs.org

Asymmetric Catalysis: Transition metal-catalyzed reactions are a powerful tool for generating chiral centers.

Asymmetric Hydrogenation (AH): As the most direct approach to preparing α-chiral amines, the asymmetric hydrogenation of prochiral imines is a major focus. nih.govacs.org Future work involves the design of new chiral phosphorus ligands and metal complexes (e.g., Ruthenium and Rhodium) to improve activity and enantioselectivity for a wider range of substrates. nih.govacs.org AH is considered a highly sustainable "green" strategy due to its excellent atom economy. nih.govacs.org

Asymmetric Hydroamination (AHA): This 100% atom-economic reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond. researchgate.net The development of novel catalysts, including those based on rare-earth metals, is enabling the synthesis of complex chiral amines under mild conditions. chemistryviews.org

A novel chemical route has also been developed for multifunctionalised chiral cyclopentyl-amines, which involves the ring-opening of a 2-azabicyclo-[2.2.1] structure, yielding the desired products in high yields. rsc.org

Table 1: Comparison of Emerging Synthetic Strategies for Chiral Amines
StrategyKey AdvantagesAreas of Future ResearchRelevant Catalyst/Enzyme
BiocatalysisHigh stereoselectivity, mild/green reaction conditions, use of renewable resources. nih.govrsc.orgProtein engineering to expand substrate scope, overcoming unfavorable equilibria, enzyme immobilization. nih.govTransaminases, Amine Dehydrogenases, Oxidases. nih.gov
Asymmetric HydrogenationExcellent atom economy, high efficiency, direct conversion of imines. nih.govacs.orgDevelopment of novel chiral ligands and more active metal catalysts. nih.govRuthenium, Rhodium, Iridium complexes. nih.govacs.org
Asymmetric Hydroamination100% atom economy, use of readily available substrates. researchgate.netDesign of new metal-based catalytic systems for broader substrate scope. researchgate.netRare-earth-metal complexes (Yttrium, Lanthanum). chemistryviews.org

Advanced Spectroscopic Probes for Real-time Monitoring

To optimize the synthesis of compounds like 1-Cyclopentylethan-1-amine hydrochloride, particularly in continuous flow processes, real-time monitoring is essential. Process Analytical Technology (PAT) integrates various spectroscopic techniques to provide instantaneous data on reaction progress, yield, and impurity profiles. hitec-zang.de

Future developments are focused on integrating complementary spectroscopic probes for comprehensive process understanding. hitec-zang.de

Vibrational Spectroscopy (IR, NIR, Raman): In-line infrared and near-infrared (NIR) spectroscopy are powerful tools for monitoring the consumption of reactants and the formation of products by tracking specific functional groups, such as the amine and carbonyl groups. hitec-zang.deacademie-sciences.fr

UV/Visible Spectroscopy: This technique is useful for monitoring reactions that involve a change in color or chromophores. hitec-zang.demdpi.com

Fluorescence Spectroscopy: The development of reaction-based fluorescent probes offers a highly sensitive and specific method for detecting and quantifying amines in real-time. researchgate.net

Nuclear Magnetic Resonance (NMR): Flow NMR allows for detailed structural analysis of reaction mixtures without the need for sample extraction, providing data on isomers and intermediates. hitec-zang.de

The large datasets generated by these techniques necessitate the use of advanced data analysis models, such as deep learning and neural networks, to rapidly quantify analytes and provide feedback for process control. hitec-zang.de

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
TechniquePrimary Application in Amine SynthesisKey Advantage
NIR/IR SpectroscopyMonitoring consumption of functional groups (e.g., amine, epoxide) in real-time. academie-sciences.frNon-invasive, suitable for in-line process monitoring. academie-sciences.frmdpi.com
UV/Visible SpectroscopyQuantifying colored products or intermediates. hitec-zang.deLow cost, fast sampling time. hitec-zang.demdpi.com
NMR SpectroscopyDistinguishing between different isomers and analyzing complex mixtures. hitec-zang.deProvides detailed structural information in real-time. hitec-zang.de
Fluorescence ProbesHigh-sensitivity detection of specific amine products. researchgate.netHigh specificity and low cost. researchgate.net

Development of Next-Generation Computational Models

Computational chemistry is becoming an indispensable tool in the development of synthetic routes. For chiral amine synthesis, next-generation computational models will accelerate progress by guiding experimental work.

The primary application is in the field of biocatalysis, where computational tools are used to guide protein engineering efforts. nih.gov Molecular docking programs like AutoDock and GOLD can predict how a substrate will bind to an enzyme's active site. nih.gov This information allows researchers to rationally design mutations to improve an enzyme's activity, stability, or substrate scope. nih.gov Combining these computational approaches with high-throughput screening has been shown to significantly accelerate the discovery of superior biocatalysts. nih.gov

Exploration of Novel Biomedical Applications and Mechanistic Studies

While this compound itself is an intermediate, the cyclopentyl amine moiety is a key structural feature in many biologically active compounds. solubilityofthings.com Future research will continue to explore derivatives for new therapeutic applications.

Anticancer Agents: Recent studies have shown that novel derivatives incorporating a cyclopentylamino group exhibit promising anticancer activity. For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were tested against human colon, pancreatic, and breast cancer cell lines. nih.gov Mechanistic studies suggest these compounds may act by inhibiting critical cell cycle enzymes like cyclin-dependent kinases (CDKs). nih.gov

Kinase Inhibitors: The cyclopentyl group is also being incorporated into inhibitors for other cancer-related targets. A series of 2-amino-4-pyrazolecyclopentylpyrimidines were developed and evaluated as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology. nih.gov

The amine group's ability to participate in hydrogen bonding is crucial for its interaction with biological targets, making cyclopentyl amines a continued area of interest in medicinal chemistry and drug design. solubilityofthings.com

Sustainable Chemical Processes for this compound Synthesis and Utilization

There is a strong industry-wide push to develop greener and more sustainable chemical manufacturing processes. rsc.org For this compound, this involves adopting principles of green chemistry throughout the synthesis and lifecycle of the compound.

Green Catalysis: As discussed, biocatalysis and asymmetric hydrogenation are inherently greener than many classical synthetic methods because they reduce waste and often operate under milder conditions. nih.govacs.org The "hydrogen borrowing" strategy, which can produce amines from alcohols, is another sustainable approach receiving increased attention. rsc.org

Continuous Flow Chemistry: Moving from batch to continuous manufacturing can significantly improve safety and efficiency. Continuous processes allow for better control over reaction parameters and facilitate the implementation of solvent and catalyst recycling, which reduces both cost and environmental impact. mdpi.com For example, a continuous process for a related hydrochloride salt allowed for the recovery and recycling of hydroxylamine hydrochloride, a key reagent. mdpi.com

Renewable Feedstocks: A long-term goal in green chemistry is to move away from petroleum-based starting materials. Research into the conversion of biomass into valuable chemical building blocks could eventually provide a renewable source for the precursors needed to synthesize cyclopentyl amines. rsc.org

By focusing on these sustainable approaches, the chemical industry can reduce its environmental footprint while improving the economic viability of producing important intermediates like this compound.

Q & A

What are the standard synthetic protocols for 1-Cyclopentylethan-1-amine hydrochloride, and what reaction conditions are critical for reproducibility?

The synthesis typically involves cycloalkylation of an amine precursor followed by salt formation. For example, analogous compounds like 3-cyclopropylpropan-1-amine hydrochloride are synthesized via cyclopropane ring formation using reagents like cyclopropyl bromide under controlled pH (8–10) and temperature (0–5°C), followed by HCl acidification to precipitate the hydrochloride salt . Key parameters include maintaining anhydrous conditions during amine protection and optimizing stoichiometry to avoid byproducts. Reproducibility requires strict control of reaction time, solvent purity (e.g., dry THF or acetonitrile), and inert atmospheres to prevent oxidation .

How can researchers resolve contradictory spectral data (e.g., NMR, IR) during structural characterization?

Contradictions often arise from impurities, solvent artifacts, or conformational isomerism. Methodological solutions include :

  • Multi-technique validation : Cross-verify NMR (¹H/¹³C, DEPT, COSY) with high-resolution mass spectrometry (HRMS) and IR. For example, unexpected peaks in NMR may align with rotational isomers, which can be confirmed via variable-temperature NMR studies .
  • Purification protocols : Re-crystallize the compound using mixed solvents (e.g., ethanol:diethyl ether) to remove trace impurities affecting IR bands .
  • Reference standards : Compare with spectral libraries of structurally similar compounds (e.g., cyclohexylamine derivatives) to identify anomalous signals .

What strategies are recommended for optimizing the synthesis yield of this compound?

Yield optimization focuses on:

  • Catalyst screening : Test palladium or nickel catalysts for cycloalkylation steps, as seen in analogous syntheses where catalytic hydrogenation improved cyclopropane ring formation efficiency .
  • Stepwise temperature control : For example, initiate reactions at low temperatures (0–5°C) to stabilize intermediates, then gradually increase to 25°C for completion .
  • In-line monitoring : Use techniques like FTIR or HPLC to track reaction progress and terminate at maximum conversion .
  • Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb excess HCl during salt formation, preventing decomposition .

How can researchers identify and quantify impurities in this compound?

Impurity profiling involves:

  • HPLC-DAD/ELSD : Use reverse-phase columns (C18) with a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) to separate unreacted precursors and degradation products. Calibrate against spiked standards for quantification .
  • Mass fragmentation patterns : HRMS/MS can differentiate isobaric impurities (e.g., N-alkylated byproducts) based on unique fragment ions .
  • Stability-indicating assays : Stress testing (heat, light, humidity) followed by TLC or NMR identifies degradation pathways .

What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors. For example, cyclopentylamine derivatives are tested against monoamine oxidases using fluorogenic substrates .
  • Molecular docking : Perform computational simulations (AutoDock, Schrödinger) to predict binding modes, guided by the compound’s rigid cyclopentyl group and amine’s hydrogen-bonding potential .
  • Kinetic studies : Monitor enzyme inhibition via stopped-flow spectrophotometry, comparing IC₅₀ values with structurally related amines .

How should researchers design stability studies for this compound under varying storage conditions?

  • Forced degradation : Expose the compound to 40°C/75% RH (accelerated stability) and analyze samples weekly via HPLC to track degradation kinetics .
  • Photostability testing : Use ICH Q1B guidelines with UV-Vis exposure (320–400 nm) to assess light sensitivity. Protect light-sensitive batches with amber glass packaging .
  • Solution-state stability : Prepare buffered solutions (pH 3–9) and monitor pH shifts or precipitate formation over 30 days .

What computational tools can predict the compound’s physicochemical properties for experimental planning?

  • LogP and pKa estimation : Use ChemAxon or ACD/Labs to predict lipophilicity and ionization states, critical for solubility and membrane permeability studies .
  • Reactivity modeling : Gaussian or ORCA software can simulate reaction pathways (e.g., amine protonation or cyclopropane ring strain) to guide synthetic modifications .
  • Crystallography prediction : Mercury CSD or Materials Studio predicts crystal packing patterns, aiding in polymorph screening .

How can researchers validate the compound’s role as a synthetic intermediate in multi-step reactions?

  • Intermediate trapping : Use quenching agents (e.g., trimethylsilyl chloride) to isolate reactive intermediates (e.g., enamines) for NMR characterization .
  • Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs to trace incorporation into final products via MS or NMR .
  • Kinetic profiling : Compare reaction rates with/without the compound using time-resolved spectroscopy to confirm catalytic or stoichiometric roles .

Notes for Methodological Rigor

  • Data documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like Zenodo .
  • Peer validation : Collaborate with independent labs to replicate key findings, addressing potential bias in synthetic or analytical workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.